2-(((5-Methyl-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile 2-(((5-Methyl-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC11075875
InChI: InChI=1S/C11H9N3S2/c1-8-13-14-11(16-8)15-7-10-5-3-2-4-9(10)6-12/h2-5H,7H2,1H3
SMILES: CC1=NN=C(S1)SCC2=CC=CC=C2C#N
Molecular Formula: C11H9N3S2
Molecular Weight: 247.3 g/mol

2-(((5-Methyl-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile

CAS No.:

Cat. No.: VC11075875

Molecular Formula: C11H9N3S2

Molecular Weight: 247.3 g/mol

* For research use only. Not for human or veterinary use.

2-(((5-Methyl-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile -

Specification

Molecular Formula C11H9N3S2
Molecular Weight 247.3 g/mol
IUPAC Name 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzonitrile
Standard InChI InChI=1S/C11H9N3S2/c1-8-13-14-11(16-8)15-7-10-5-3-2-4-9(10)6-12/h2-5H,7H2,1H3
Standard InChI Key IBYAJBDRWDJYFL-UHFFFAOYSA-N
SMILES CC1=NN=C(S1)SCC2=CC=CC=C2C#N
Canonical SMILES CC1=NN=C(S1)SCC2=CC=CC=C2C#N

Introduction

Chemical Identity and Structural Properties

Core Structural Features

The molecule consists of a 1,3,4-thiadiazole ring substituted at the 2-position with a methyl group and a thiomethyl-benzonitrile moiety. X-ray crystallography data remain unavailable, but computational models predict planar geometry with dihedral angles favoring π-π stacking interactions .

Table 1: Fundamental Chemical Descriptors

PropertyValue/Identifier
IUPAC Name2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzonitrile
SMILESCC1=NN=C(S1)SCC2=CC=CC=C2C#N
InChIKeyIBYAJBDRWDJYFL-UHFFFAOYSA-N
Molecular FormulaC₁₁H₉N₃S₂
Exact Mass247.0273 g/mol

Tautomeric Possibilities

Synthetic Pathways and Methodologies

Primary Synthesis Route

The compound is synthesized through a three-step sequence:

  • Thiadiazole Ring Formation: 5-Methyl-1,3,4-thiadiazole-2-thiol is prepared via cyclization of thiosemicarbazide derivatives under acidic conditions .

  • Alkylation: Reaction with 2-(bromomethyl)benzonitrile in DMF using K₂CO₃ as base (Yield: 62-68%) .

  • Purification: Recrystallization from ethanol/water mixtures achieves >95% purity .

Table 2: Optimization Parameters for Step 2

ParameterOptimal RangeImpact on Yield
Temperature60-70°C±8% yield
Reaction Time4-6 hrs±12% yield
SolventAnhydrous DMFCritical

Alternative Approaches

Microwave-assisted synthesis reduces reaction time to 45 minutes with comparable yields (65±3%), while enzymatic methods using lipase catalysts remain experimental (<22% yield) .

Physicochemical Characteristics

Solubility Profile

Experimental solubility data:

  • Water: 0.18 mg/mL (25°C)

  • Ethanol: 34 mg/mL

  • DMSO: >100 mg/mL

The low aqueous solubility (logP = 2.81) suggests formulation challenges for biological applications .

Thermal Stability

Differential scanning calorimetry shows decomposition onset at 217°C, with two endothermic peaks at 108°C (crystal rearrangement) and 225°C (full decomposition) .

CompoundXoo (μg/mL)Xoc (μg/mL)
5v (Analog) 19.4421.78
Bismerthiazol 77.4668.50

Mechanistic studies suggest thiadiazole derivatives disrupt bacterial membrane potential via sulfhydryl group interactions .

Applications in Agricultural Chemistry

Nematicidal Activity

Field trials of related 1,3,4-thiadiazoles show 68-72% reduction in Meloidogyne incognita populations at 50 ppm, suggesting potential for soil treatment formulations .

Synergistic Effects

Combination with commercial fungicides (e.g., azoxystrobin) enhances antifungal activity 3.2-fold against Rhizoctonia solani in rice paddies .

Analytical Profiling and Characterization Techniques

Spectroscopic Fingerprints

  • ¹H NMR (CDCl₃): δ 4.75 (s, 2H, SCH₂), 7.2-7.5 (m, 4H, Ar-H), 2.59 (s, 3H, CH₃)

  • HRMS: m/z 248.0346 [M+H]⁺ (Δ = 1.3 ppm)

Chromatographic Behavior

HPLC retention: 6.72 min (C18 column, 70:30 MeCN/H₂O), with UV-Vis λmax at 274 nm .

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